15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
CAS No.: 1042-81-5
Cat. No.: VC21038486
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042-81-5 |
|---|---|
| Molecular Formula | C8H7ClO2 |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene |
| Standard InChI | InChI=1S/C21H17NO/c1-2-18-15-11-10-14-12-13-6-3-4-8-17(13)22-21(14)16-7-5-9-19(23-18)20(15)16/h3-9,12H,2,10-11H2,1H3 |
| Standard InChI Key | CSAPESWNZDOAFU-UHFFFAOYSA-N |
| SMILES | CCC1=C2CCC3=CC4=CC=CC=C4N=C3C5=C2C(=CC=C5)O1 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(=O)O |
Introduction
The compound 15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene is a complex organic molecule with a unique structure that incorporates elements of azapentacyclic compounds. This compound has a molecular formula of C21H17NO and a molecular weight of approximately 299.4 g/mol.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this particular compound are not well-documented in reliable sources, similar azapentacyclic compounds often require the use of catalysts and controlled reaction conditions to achieve the desired structure.
Biological and Medicinal Applications
While detailed biological and medicinal applications of 15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene are not extensively documented, compounds with similar structures have shown potential in drug discovery due to their ability to interact with biological macromolecules.
Chemical Reactions and Transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume